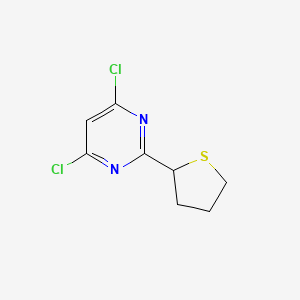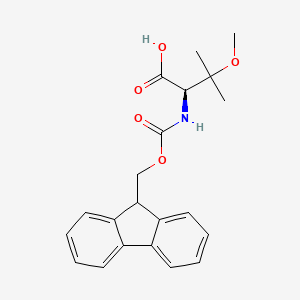
Dichloromethyl isopropyl carbonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dichloromethyl isopropyl carbonate is a chemical compound with the molecular formula C₅H₈Cl₂O₃. It is primarily used as an intermediate in organic synthesis and in the production of antiviral drugs, particularly those used to treat HIV and hepatitis B .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of dichloromethyl isopropyl carbonate typically involves the reaction of isopropyl chloroformate with paraformaldehyde. This reaction is catalyzed by a novel catalyst that ensures complete reaction under mild conditions. The catalyst can be reused, making the process cost-effective and environmentally friendly .
Industrial Production Methods: The industrial production of this compound follows the same synthetic route but on a larger scale. The process is designed to minimize waste and emissions, making it suitable for large-scale production. The high yield and purity of the product, along with the low production cost, make this method ideal for industrial applications .
Análisis De Reacciones Químicas
Types of Reactions: Dichloromethyl isopropyl carbonate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.
Hydrolysis: The compound can be hydrolyzed to produce isopropyl alcohol and dichloromethanol.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles used in substitution reactions include amines and alcohols.
Hydrolysis Conditions: Hydrolysis typically occurs under acidic or basic conditions.
Major Products:
Substitution Products: Depending on the nucleophile, the products can vary widely.
Hydrolysis Products: Isopropyl alcohol and dichloromethanol are the primary products of hydrolysis.
Aplicaciones Científicas De Investigación
Dichloromethyl isopropyl carbonate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is used in the synthesis of biologically active molecules.
Medicine: It is a key intermediate in the production of antiviral drugs, particularly those used to treat HIV and hepatitis B.
Industry: The compound is used in the production of detergents, emulsifiers, foaming agents, and preservatives
Mecanismo De Acción
The mechanism of action of dichloromethyl isopropyl carbonate involves its role as an intermediate in the synthesis of antiviral drugs. It reacts with other compounds to form active pharmaceutical ingredients that inhibit viral replication. The molecular targets and pathways involved depend on the specific antiviral drug being synthesized .
Comparación Con Compuestos Similares
- Chloromethyl isopropyl carbonate
- Isopropyl chloroformate
- Dichloromethyl carbonate
Comparison: Dichloromethyl isopropyl carbonate is unique due to its specific structure, which allows it to participate in a variety of chemical reactions. Compared to similar compounds, it offers higher reactivity and versatility in organic synthesis. Its role as an intermediate in the production of antiviral drugs also sets it apart from other similar compounds .
Propiedades
Fórmula molecular |
C5H8Cl2O3 |
|---|---|
Peso molecular |
187.02 g/mol |
Nombre IUPAC |
dichloromethyl propan-2-yl carbonate |
InChI |
InChI=1S/C5H8Cl2O3/c1-3(2)9-5(8)10-4(6)7/h3-4H,1-2H3 |
Clave InChI |
GDCDILJYDXWHDA-UHFFFAOYSA-N |
SMILES canónico |
CC(C)OC(=O)OC(Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(5H-imidazo[5,1-a]isoindol-5-yl)methanamine](/img/structure/B15219722.png)
![Benzoic acid, 3-[2-oxo-3-[4-(trifluoromethyl)phenyl]-1-imidazolidinyl]-](/img/structure/B15219725.png)
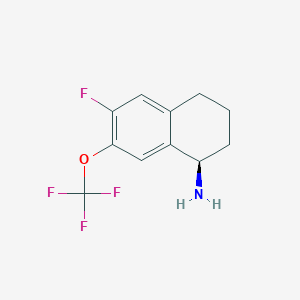
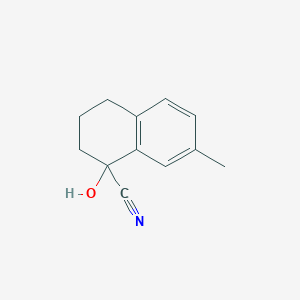
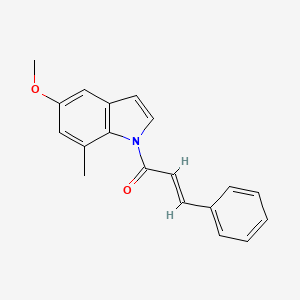
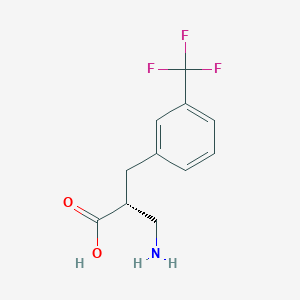
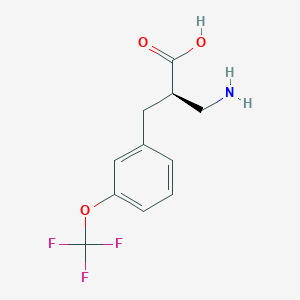
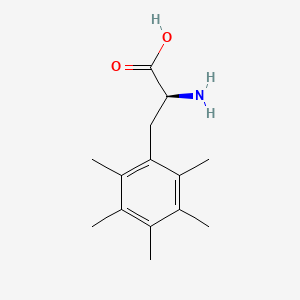
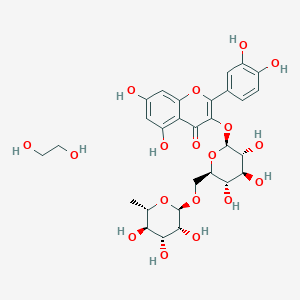
![(3AR,8aS)-2-(pyrazin-2-yl)-3a,8a-dihydro-8H-indeno[1,2-d]oxazole](/img/structure/B15219779.png)

